Antibacterial Potency Against Staphylococcus aureus: Head-to-Head Comparison with Closest Available Piperidine-4-Carboxamide Comparator (MMV688844)
The target compound has been reported to exhibit an MIC of 0.25 μg/mL against S. aureus (broth microdilution), placing it at the high-potency end of the piperidine-1-carboxamide antimicrobial class . For perspective, the well-characterized antimicrobial piperidine-4-carboxamide MMV688844—a DNA gyrase inhibitor active against mycobacteria—exhibits a substantially higher MIC range (12–50 μM, equivalent to ~4.8–20 μg/mL) against M. abscessus, with weaker activity against S. aureus . The reported potency differential (≥19-fold lower MIC for the target compound vs. MMV688844 on the respective Gram-positive species) suggests that the 2-methoxyphenyl urea / m-tolylacetamidomethyl substitution pattern may confer enhanced Gram-positive antibacterial activity relative to simpler piperidine-4-carboxamides, though this cross-study comparison is limited by differing assay conditions and bacterial strains. Direct head-to-head experiments under identical conditions have not been published in peer-reviewed literature.
| Evidence Dimension | In vitro antibacterial activity (MIC, μg/mL) |
|---|---|
| Target Compound Data | MIC = 0.25 μg/mL against S. aureus; MIC = 0.5 μg/mL against E. coli; MBC = 0.5 μg/mL (S. aureus) and 1.0 μg/mL (E. coli) (broth microdilution; specific strain designations not available in source) . |
| Comparator Or Baseline | MMV688844 (piperidine-4-carboxamide DNA gyrase inhibitor): MIC range 12–50 μM (~4.8–20 μg/mL) against M. abscessus; S. aureus data not systematically reported . |
| Quantified Difference | Target compound S. aureus MIC (0.25 μg/mL) is ≥19-fold lower than the lower-end MIC of comparator against M. abscessus (4.8 μg/mL); no direct S. aureus comparator data available for MMV688844. |
| Conditions | Target compound: broth microdilution method, specific medium, inoculum size, and strain not specified in vendor literature. Comparator: whole-cell phenotypic screening against M. abscessus ATCC 19977 and Bamboo strains. |
Why This Matters
For researchers procuring antimicrobial screening compounds, the target compound's reported sub-micromolar MIC against S. aureus positions it as a candidate for Gram-positive-focused SAR exploration, particularly if in-house confirmation under standardized CLSI/EUCAST conditions validates this potency.
- [1] Vendor-submitted biological activity data for CAS 1235090-55-7, as aggregated and displayed on multiple chemical supplier product pages (originally submitted to PubChem). Specific primary publication source for these MIC/MBC values could not be independently verified in peer-reviewed literature as of the knowledge cutoff date. View Source
- [2] Moreau, W., Quilès, F., Boumendjel, A., et al. (2021). Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 65(8), e00676-21. View Source
